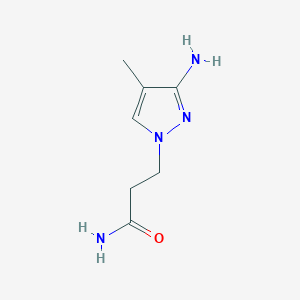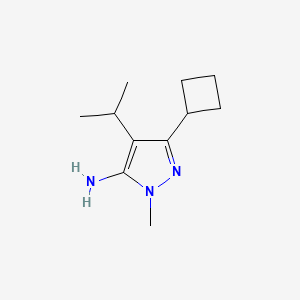
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl, methyl, and isopropyl groups.
Substitution Reactions: The introduction of the cyclobutyl, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides can introduce these groups onto the pyrazole ring.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would involve the use of large-scale reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while reduction reactions could remove these groups or reduce double bonds. Substitution reactions could introduce a wide variety of functional groups, depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural features make it a potential candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-one: This compound differs from this compound by the presence of a carbonyl group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-thiol: This compound differs by the presence of a thiol group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-carboxylic acid: This compound differs by the presence of a carboxylic acid group at the 5-position instead of an amine group.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclobutyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
SZEQTYNLVRPPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C2CCC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
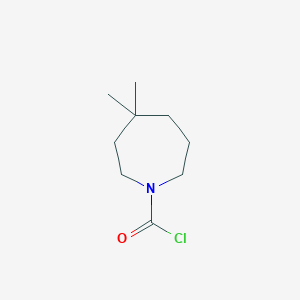

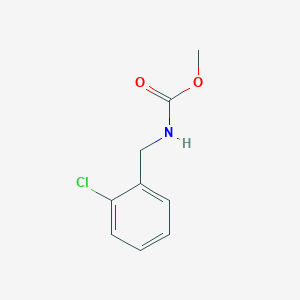
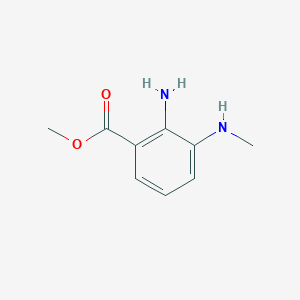
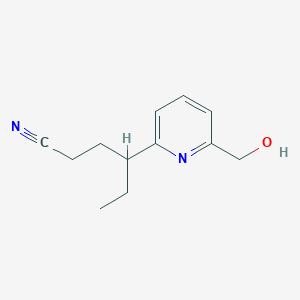
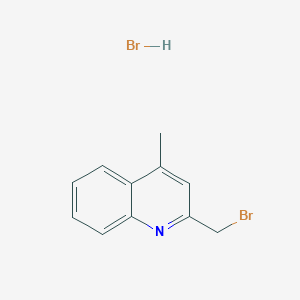


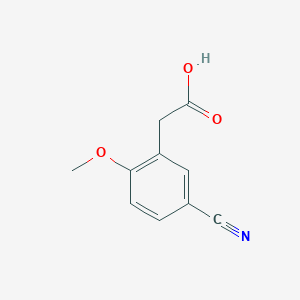
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)

